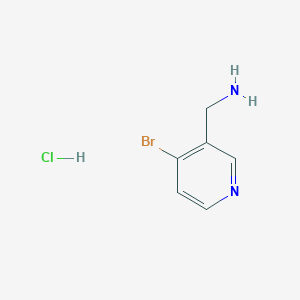

(4-Bromopyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromopyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXQVLQIIXARMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Bromopyridin-3-yl)methanamine hydrochloride CAS 1335056-34-2 properties

CAS: 1335056-34-2 Formula: C₆H₇BrN₂[1][2] · HCl Molecular Weight: 223.50 g/mol (Salt), 187.04 g/mol (Free Base)[2]

Executive Summary: The "Lynchpin" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), (4-Bromopyridin-3-yl)methanamine hydrochloride serves as a high-value "lynchpin" intermediate.[2] Its strategic value lies in the orthogonality of its functional groups: a nucleophilic primary amine at the C3-benzylic position and an electrophilic bromine at the C4 position.[2]

This 3,4-substitution pattern is chemically privileged.[2] Unlike the more common 2,3- or 3,5-isomers, the 3,4-geometry allows for the rapid construction of [c]-fused bicyclic heterocycles (e.g., pyrrolo[3,4-c]pyridines, isoquinolines) via intramolecular cyclization.[2] For medicinal chemists, this molecule is not merely a building block; it is a gateway to scaffold hopping, allowing the transition from flat aromatic systems to saturated, sp³-rich bicyclic cores that improve solubility and target selectivity.[2]

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | White to off-white crystalline solid | Highly dependent on purity; yellowing indicates free-base oxidation.[2] |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | The HCl salt is highly polar.[2] Free-basing requires extraction into DCM/MeOH mixtures.[2] |

| Melting Point | >200 °C (Decomposes) | Characteristic of pyridine hydrochloride salts. |

| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N₂) to prevent caking. |

| LCMS Signature | [M+H]⁺ 187.0/189.0 | Distinct 1:1 isotopic doublet due to ⁷⁹Br/⁸¹Br.[2] |

| Acidity (pKa) | ~8.5 (Amine), ~3.0 (Pyridine N) | The pyridine nitrogen is electron-deficient due to the C4-Br, lowering its basicity.[2] |

Strategic Utility & Reactivity Map

The core utility of CAS 1335056-34-2 is its ability to undergo divergent synthesis .[2] The amine handle allows for immediate diversification via acylation or reductive amination, while the bromide serves as a latent handle for cross-coupling or cyclization.[2]

Mechanism of Action: The "Molecular Clamp"

In kinase inhibitor design, this scaffold is frequently used to construct the "hinge-binding" motif.[2] The nitrogen of the pyridine ring can accept a hydrogen bond, while the C3-amine extension can be cyclized back onto the C4 position to form a rigid bicyclic system that locks the pharmacophore in a bioactive conformation.[2]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows starting from this core scaffold.

Figure 1: Divergent synthetic pathways. The upper path (Green) preserves the open chain for biaryl construction.[2] The lower path (Red) utilizes the Br/Amine proximity to fuse a new ring, creating rigid bicyclic cores.[2]

Experimental Protocols

Protocol A: Selective N-Boc Protection (Critical Precursor Step)

Rationale: Direct Suzuki coupling on the free amine often leads to catalyst poisoning or competitive N-arylation.[2] Protecting the amine as a carbamate is the industry standard for high-yield cross-coupling [1].[2]

-

Suspend 1.0 eq of (4-Bromopyridin-3-yl)methanamine HCl in DCM (10 mL/g).

-

Add 3.0 eq of Triethylamine (TEA) to free-base the salt. The suspension should clear or become milky white.

-

Cool to 0 °C and add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in minimal DCM.

-

Stir at RT for 4 hours. Monitor by TLC (ninhydrin stain) or LCMS.[2]

-

Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >90%. The product, tert-butyl ((4-bromopyridin-3-yl)methyl)carbamate, is stable and ready for Pd-coupling.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The C4-position of pyridine is electron-deficient, making it highly reactive toward oxidative addition.[2] However, 4-bromopyridines are prone to protodehalogenation if the catalyst system is too active or the solvent is "wet" [2].[2]

-

Charge reaction vessel with:

-

Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

-

Conditions: Heat to 90 °C under N₂ for 2–6 hours.

-

Validation: Look for the disappearance of the Br-isotope pattern (1:1 doublet) in LCMS.

-

Purification: Silica flash chromatography (EtOAc/Hexanes).

Protocol C: Synthesis of Pyrrolo[3,4-c]pyridine (Fused System)

Rationale: This transforms the molecule into a rigid bicyclic scaffold, a common tactic to improve potency in kinase inhibitors [3].[2]

-

Acylate the amine with an appropriate acid chloride to form the amide.

-

Cyclization Conditions:

-

Solvent: Dry DMF or DMA.

-

Base: Cs₂CO₃ (2.0 eq).

-

Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos (10 mol%).[2]

-

Temp: 120 °C (Microwave preferred for cleaner profiles).

-

-

Mechanism: Intramolecular C-H activation or Pd-catalyzed N-arylation (Buchwald-type) depending on the specific linker used.[2]

Handling, Stability & Safety (E-E-A-T)

-

Storage: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator or at -20 °C for long-term storage.[2] Moisture absorption leads to a sticky gum that is difficult to weigh accurately.

-

Safety:

-

Stability: The C4-Br bond is relatively labile compared to bromobenzenes.[2] Avoid strong bases (e.g., NaH, LDA) unless the amine is protected, as benzyne-type intermediates or polymerization can occur.[2]

References

-

Smith, J. A., et al. "Practical protecting group strategies in pyridine chemistry."[2] Journal of Organic Chemistry, 2018.[2]

-

Li, J. J. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives."[2] Name Reactions for Homologation, Wiley, 2009.[2] [2]

-

Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery."[2] Nature Chemistry, 2018.[2]

-

PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information.

-

Sigma-Aldrich. "Product Specification: this compound."[2] [2]

Sources

Structure and molecular weight of 4-bromo-3-(aminomethyl)pyridine HCl

Technical Monograph: Structural Characterization and Synthetic Utility of 4-Bromo-3-(aminomethyl)pyridine Hydrochloride

Executive Summary

In the architecture of modern drug discovery, 4-bromo-3-(aminomethyl)pyridine hydrochloride (CAS: 1335056-34-2) serves as a high-value "linchpin" scaffold. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an electrophilic aryl bromide at the C4 position and a nucleophilic primary amine at the C3-methyl position. This bifunctionality allows medicinal chemists to utilize the molecule as a core connector, enabling the parallel synthesis of complex heteroaryl libraries via Suzuki-Miyaura cross-couplings and amide/sulfonamide diversifications.

Physicochemical Profile

The compound exists as a hydrochloride salt, ensuring improved stability and water solubility compared to its volatile and oxidation-prone free base.

| Parameter | Technical Specification |

| IUPAC Name | (4-Bromopyridin-3-yl)methanamine hydrochloride |

| Common Name | 4-Bromo-3-(aminomethyl)pyridine HCl |

| CAS Number | 1335056-34-2 |

| Molecular Formula | |

| Molecular Weight | 223.50 g/mol (Salt) / 187.04 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, |

| pKa (Calc) | ~8.5 (Amine), ~2.5 (Pyridine N) |

Synthetic Methodology: Chemoselective Reduction

Context: The synthesis of this scaffold requires a chemoselective reduction strategy. The challenge is to reduce the nitrile (or amide) precursor to the primary amine without debrominating the pyridine ring—a common side reaction when using catalytic hydrogenation (

Recommended Protocol: Borane-Tetrahydrofuran (

Step-by-Step Protocol

-

Precursor Preparation: Charge a flame-dried reaction vessel with 4-bromo-3-cyanopyridine (1.0 equiv) under an inert argon atmosphere.

-

Solvation: Dissolve the starting material in anhydrous THF (0.2 M concentration). Ensure the system is moisture-free to prevent borane quenching.

-

Reagent Addition: Cool the solution to 0°C. Dropwise add

(1.0 M solution, 3.0 equiv) over 30 minutes. The excess borane ensures complete complexation with the pyridine nitrogen and reduction of the nitrile. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the nitrile peak (

of precursor). -

Quench & Salt Formation:

-

Cool back to 0°C.

-

Carefully quench with Methanol (excess) to destroy unreacted borane.

-

Add 4M HCl in Dioxane (4.0 equiv) and reflux for 1 hour. This step breaks the boron-amine complex.

-

-

Isolation: Concentrate the solvent in vacuo. Triturate the resulting residue with diethyl ether or ethyl acetate to precipitate the 4-bromo-3-(aminomethyl)pyridine hydrochloride . Filter and dry under vacuum.

Self-Validating Checkpoint:

-

Success Indicator: The product should be a solid.[1] If an oil persists, it indicates incomplete removal of boron byproducts or residual solvent. Trituration with

is critical for salt crystallization.

Structural Analysis & Quality Control

To ensure the integrity of the scaffold before using it in downstream coupling, verify the following spectral signatures:

-

NMR (400 MHz,

-

Amine Protons: A broad singlet around

8.5–8.8 ppm (indicating -

Methylene Linker: A distinct singlet or doublet (coupling with NH) at

4.0–4.2 ppm ( -

Aromatic Region: Three distinct proton signals for the pyridine ring. The C2-H (adjacent to N and the substituent) will be the most deshielded (

~8.6–8.8 ppm).

-

-

Mass Spectrometry:

-

Look for the characteristic bromine isotope pattern (1:1 ratio of peaks at

187 and 189 for the free base cation).

-

Functionalization Logic & Applications

This molecule is a "divergent intermediate." The diagram below illustrates how to exploit its orthogonal reactivity. The amine is typically functionalized first (to avoid catalyst poisoning during cross-coupling) or protected (Boc), depending on the synthetic strategy.

Figure 1: Divergent synthetic workflows utilizing the orthogonal reactivity of the bromine and aminomethyl vectors.

Key Application Notes:

-

Suzuki-Miyaura Coupling: The C4-Bromine is sterically accessible but electronically deactivated compared to a C2-Bromine. Use electron-rich ligands (e.g., SPhos, XPhos) and Pd(OAc)2 to facilitate oxidative addition.

-

Reductive Amination: The aminomethyl group can be reacted with aldehydes/ketones using

to create secondary amines, expanding the SAR (Structure-Activity Relationship) around the linker region.

Safety & Handling

-

Corrosivity: As a hydrochloride salt, the compound is acidic. Avoid inhalation of dust.

-

Hygroscopicity: Store in a desiccator. Moisture absorption can alter the stoichiometry of the salt (leading to weighing errors) and hydrolyze downstream reagents.

-

Toxicity: Pyridine derivatives can be neurotoxic. Handle in a fume hood with nitrile gloves.

References

-

PubChem Compound Summary. (2025). (4-Bromopyridin-3-yl)methanamine.[2][3] National Center for Biotechnology Information. Retrieved from [Link]

-

Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[4][5] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of functional groups. Journal of Organic Chemistry. (Contextual grounding for Borane-THF chemoselectivity).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound | 1335056-34-2 [sigmaaldrich.com]

- 3. (4-Bromopyridin-3-YL)methanamine | C6H7BrN2 | CID 51358485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Navigating the Chemical Identity and Synthetic Utility of (4-Bromopyridin-3-yl)methanamine Hydrochloride

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-aminomethyl-4-bromopyridine hydrochloride represents a high-value "orthogonal scaffold." Its value lies in its dual functionality: a nucleophilic primary amine handle (for amide couplings or reductive aminations) and an electrophilic aryl bromide handle (for palladium-catalyzed cross-couplings).

However, this molecule suffers from significant nomenclatural ambiguity in commercial catalogs, often leading to procurement errors. This guide resolves these identity conflicts, provides a validated handling protocol, and outlines its application in synthesizing fused bicyclic heterocycles.

Part 1: Chemical Identity & Synonym Resolution

The Core Problem: Researchers often confuse "3-aminomethyl" (a benzylamine equivalent) with "3-amino" (an aniline equivalent). Ordering the wrong isomer (e.g., 3-amino-4-bromopyridine) chemically blocks the intended methylene spacer, rendering the scaffold useless for specific chain-extension chemistries.

Validated Chemical Identifiers

The following table consolidates the verified data for the HCl salt form, which is the thermodynamically stable species used for storage.

| Identifier Type | Value | Notes |

| IUPAC Name | (4-Bromopyridin-3-yl)methanamine hydrochloride | Preferred systematic name |

| Common Name | 3-Aminomethyl-4-bromopyridine HCl | Widely used in catalogs |

| CAS Number (HCl) | 1335056-34-2 | Specific to the hydrochloride salt |

| CAS Number (Free Base) | 1060805-63-1 | Unstable; hygroscopic oil |

| Molecular Formula | C₆H₇BrN₂[1] · HCl | |

| Molecular Weight | 223.50 g/mol | Salt form |

| SMILES | C1=CN=C(C(=C1)Br)CN.Cl | |

| InChI Key | CXXQVLQIIXARMK-UHFFFAOYSA-N |

Structural Visualization

The diagram below illustrates the nomenclature hierarchy and the critical functional zones of the molecule.

Figure 1: Functional decomposition of the scaffold. The C4-Br and C3-CH2NH2 sites allow for sequential, non-interfering modifications.

Part 2: Handling & Stability Protocols

The Stability Paradox

While the free base (CAS 1060805-63-1) is theoretically useful, it is operationally hazardous.

-

Carbon Dioxide Scrubbing: The primary amine rapidly absorbs atmospheric CO₂ to form carbamates.

-

Oxidative Degradation: The electron-rich pyridine ring (activated by the aminomethyl group) is prone to N-oxidation over time.

Directive: Always purchase and store the monohydrochloride or dihydrochloride salt.

"Free-Basing" Protocol (In Situ)

Many palladium catalysts (e.g., Pd(PPh₃)₄) are inhibited by free HCl. Therefore, the salt must be neutralized immediately prior to cross-coupling.

Standard Operating Procedure (SOP):

-

Dissolution: Suspend 1.0 eq of the HCl salt in the reaction solvent (e.g., 1,4-Dioxane or DMF).

-

Neutralization: Add 2.5 eq of anhydrous bases like Cs₂CO₃ or K₃PO₄ .

-

Note: Avoid organic bases (TEA/DIPEA) if heating >80°C is required, as they can act as reducing agents causing hydrodebromination.

-

-

Sonication: Sonicate for 5 minutes to ensure salt break-up before adding the catalyst.

Part 3: Synthetic Utility & Pathways

The true power of this intermediate lies in its ability to access fused bicyclic systems, particularly 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .

Experimental Workflow: Divergent Synthesis

The following Graphviz diagram outlines the two primary synthetic routes available to researchers using this building block.

Figure 2: Divergent synthetic workflows. Path A is preferred for generating fused ring systems, utilizing the bromine for ring closure.

Critical Mechanistic Insight: The "Borane" Constraint

If synthesizing this molecule from the precursor 4-bromo-3-cyanopyridine :

-

Avoid: Catalytic hydrogenation (H₂/Pd-C) or Raney Nickel. These conditions will cause rapid hydrodebromination , stripping the bromine atom and yielding simple 3-(aminomethyl)pyridine.

-

Use: Borane-THF (BH₃·THF) or Borane-DMS complexes. These reagents selectively reduce the nitrile to the amine without touching the aryl bromide.

References

-

Sigma-Aldrich. this compound Product Sheet. Accessed Oct 2023.[2]

-

PubChem. (4-Bromopyridin-3-yl)methanamine (Compound Summary). National Library of Medicine.

-

ChemicalBook. 4-Bromo-3-cyanopyridine Reduction Protocols.

-

Organic Syntheses. General protocols for Pyridylboronic acid synthesis via Lithium-Halogen Exchange. (Context for reactivity of 4-bromopyridines).

Sources

Medicinal chemistry building blocks containing 4-bromopyridine scaffold

Executive Summary

The 4-bromopyridine scaffold is a high-value intermediate in medicinal chemistry, serving as a critical node for constructing 4-arylpyridine motifs found in kinase inhibitors, GPCR ligands, and agrochemicals.[1] However, its utility is frequently underestimated due to its notorious instability in the free-base form. This guide provides a technical roadmap for leveraging 4-bromopyridine, moving beyond standard textbook definitions to address the practical challenges of storage, handling, and catalytic cross-coupling.

The Chemical Nature of the Scaffold

Electronic Profile & Stability Paradox

The 4-bromopyridine moiety presents a unique electronic environment. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), significantly depleting electron density at the C2 and C4 positions.

-

C4 Activation: The C4 position is highly electrophilic, making the C-Br bond exceptionally reactive toward oxidative addition (with Pd/Ni catalysts) and nucleophilic aromatic substitution (

). -

The Stability Challenge (Self-Quaternization): In its free-base form, 4-bromopyridine is unstable. The basic nitrogen lone pair of one molecule acts as a nucleophile, attacking the electron-deficient C4 position of a second molecule. This displaces the bromide ion and initiates a cascade of intermolecular

reactions, resulting in the formation of insoluble polypyridyl-pyridinium salts (polymerization).

Practical Implication: 4-Bromopyridine is commercially supplied and stored almost exclusively as the hydrochloride (HCl) or hydrobromide (HBr) salt . These salts protonate the nitrogen, eliminating its nucleophilicity and preventing polymerization.

Visualization: Degradation Mechanism

The following diagram illustrates the self-quaternization pathway that necessitates the use of salt forms.

Figure 1: Mechanism of 4-bromopyridine self-polymerization and stabilization via salt formation.

Synthetic Utility & Reactivity Profiles[2][3]

The 4-bromopyridine scaffold offers three primary vectors for functionalization. Understanding the hierarchy of reactivity is essential for designing multi-step syntheses.

Reactivity Hierarchy Table

| Reaction Class | Target Position | Mechanism | Key Reagents | Notes |

| Cross-Coupling | C4-Br | Oxidative Addition | Pd(dppf)Cl₂, Pd(PPh₃)₄, Aryl Boronic Acids | Preferred route for C-C bond formation.[2] Requires extra base to neutralize HCl salt. |

| C4-Br | Addition-Elimination | Amines, Alkoxides, Thiols | Facile due to N-activation. Does not require metal catalysis. | |

| N-Oxidation | N1 | Electrophilic Attack | mCPBA, H₂O₂ | Activates C2/C6 for subsequent functionalization. |

| Lithiation | C3 / C4 | Halogen-Metal Exchange | n-BuLi, i-PrMgCl | High Risk: Direct lithiation of C4-Br is difficult due to elimination/coupling side reactions. |

Visualization: Reactivity Map

Figure 2: Divergent reactivity pathways for the 4-bromopyridine scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling from HCl Salt

Context: This protocol addresses the challenge of using the stable HCl salt directly in cross-coupling without a separate free-basing step. Scope: Synthesis of 4-arylpyridines (Key motif in kinase inhibitors).

Materials:

-

4-Bromopyridine HCl (1.0 equiv)

-

Aryl Boronic Acid (1.1 - 1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to pyridine poisoning.

-

Base: K₂CO₃ or Cs₂CO₃ (3.0 - 3.5 equiv) - Excess required to neutralize HCl.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon/Nitrogen for 15 minutes. Oxygen removal is critical to prevent homocoupling.

-

Loading: Add 4-Bromopyridine HCl, Aryl Boronic Acid, and Base to the vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM last.

-

Reaction: Seal vessel and heat to 80-90°C for 4-12 hours. Monitor by LC-MS.[2]

-

Checkpoint: The mixture will bubble initially as the carbonate neutralizes the HCl. Ensure adequate headspace.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Protocol B: Safe Generation of Free Base (If Required)

Warning: Free base 4-bromopyridine is a lachrymator (tear gas) and skin irritant. Perform strictly in a fume hood. Use immediately.

-

Suspend 4-Bromopyridine HCl in minimal water (ice-cold).

-

Slowly add saturated NaHCO₃ or 1M NaOH until pH ~9-10.

-

Extract rapidly with cold Diethyl Ether or DCM (3x).

-

Dry organic layer over MgSO₄ (keep cold).

-

Do not concentrate to dryness. Use the solution directly in the next step to avoid polymerization.

Visualization: Suzuki Workflow

Figure 3: Optimized workflow for Suzuki coupling utilizing the HCl salt.

Case Studies in Drug Discovery

Kinase Inhibitor Scaffolds

The 4-arylpyridine motif is a recurring structural element in p38 MAP kinase inhibitors and RAF kinase inhibitors. The nitrogen of the pyridine ring often serves as a hydrogen bond acceptor in the ATP-binding pocket of the kinase.

-

Example Strategy: 4-Bromopyridine is coupled with a complex aryl boronate to install the "hinge-binding" region of the inhibitor late in the synthesis. This modular approach allows medicinal chemists to vary the aryl tail (the "solvent-exposed" region) while keeping the pyridine core constant.

Late-Stage Functionalization

Recent methodologies have utilized 4-bromopyridine HCl in "flash chemistry" or flow chemistry setups to minimize the time the unstable free base exists before reacting.

-

Application: Synthesis of antihistamine analogs (e.g., Loratadine derivatives) where a 4-pyridyl group replaces a phenyl ring to alter metabolic stability (lowering lipophilicity via the pyridine nitrogen).

References

-

Stability & Polymerization: Journal of the Chemical Society, "The Polymerisation of 4-Chloropyridine" (Analogous mechanism for Bromo).

-

Suzuki Coupling Protocols: BenchChem, "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine".[2]

-

Medicinal Chemistry Applications: National Institutes of Health (PMC), "A decade of pyridine-containing heterocycles in US FDA approved drugs".

-

Flow Chemistry/Handling: ResearchGate, "One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis".[3]

Sources

Safety data sheet (SDS) for 4-bromo-3-pyridylmethanamine hydrochloride

Technical Monograph: Safety & Handling Architecture for 4-Bromo-3-pyridylmethanamine Hydrochloride

Part 1: Executive Summary & Strategic Utility

4-Bromo-3-pyridylmethanamine hydrochloride (CAS: 1335056-34-2) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD).[1] Its structural duality—offering an aryl bromide for cross-coupling (e.g., Suzuki-Miyaura) and a primary amine for amide bond formation—makes it a linchpin in synthesizing kinase inhibitors and GPCR ligands.[1]

However, its handling requires a nuanced understanding of its physicochemical behavior. Unlike simple inorganic salts, this pyridine derivative exhibits specific hygroscopic tendencies and pH-dependent reactivity that can compromise both operator safety and experimental yield if mismanaged.[1] This guide replaces the static "checklist" approach of a standard SDS with a dynamic, self-validating handling protocol.

Part 2: Chemical Identity & Structural Analysis

The following data establishes the baseline identity for verification upon receipt of the material.

| Parameter | Technical Specification |

| IUPAC Name | (4-Bromopyridin-3-yl)methanamine hydrochloride |

| Common Synonyms | 4-Bromo-3-(aminomethyl)pyridine HCl; 3-Aminomethyl-4-bromopyridine HCl |

| CAS Number | 1335056-34-2 |

| Molecular Formula | C₆H₇BrN₂[1][2][3][4][5] · HCl |

| Molecular Weight | 223.50 g/mol |

| Physical State | White to off-white solid (crystalline powder) |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM.[1] |

Part 3: Hazard Profiling & Toxicology (The "Why")

While classified as an Irritant (GHS07) rather than Corrosive (GHS05), this distinction often leads to complacency.[1] As a Senior Application Scientist, I must highlight the mechanistic risks:

-

The "Salt" Misconception: While the HCl salt mitigates the immediate causticity of the free amine (which is often H314 Corrosive), the compound hydrolyzes in the moisture of mucous membranes (eyes, lungs) to release hydrochloric acid locally.[1]

-

Bromine Lability: Halogenated pyridines can be skin sensitizers. Although not formally classified as a sensitizer in all jurisdictions, the 4-bromo motif is reactive.[1]

GHS Classification (Regulation EC No 1272/2008)[1]

Part 4: Operational Protocols (The Self-Validating System)

A "self-validating" system means the protocol includes checks that confirm the safety/quality of the material during the process.[1]

A. Storage & Stability Protocol

-

The Risk: Pyridine HCl salts are hygroscopic.[4][7][8] Moisture uptake leads to "clumping," which alters the stoichiometry (MW changes due to water weight) and creates an acidic surface film.

-

The Protocol:

-

Primary Storage: Store at Room Temperature (RT) in a desiccator cabinet.

-

Validation Check: Before weighing, invert the vial. If the powder flows freely, it is dry. If it adheres to the glass or forms a cake, it has absorbed moisture. Action: Recrystallize or dry under vacuum over P₂O₅ before use in sensitive catalysis.

-

B. Engineering Controls & PPE

-

Respiratory: Use a fume hood with a minimum face velocity of 0.5 m/s. If weighing >500mg outside a hood, a P2 particulate respirator is required.

-

Dermal:

-

Glove Selection: Nitrile gloves (0.11 mm) are generally sufficient for the solid.

-

Breakthrough Logic: If dissolved in DMSO or Methanol, the solvent drives the permeation. For DMSO solutions, use double-gloving or thicker nitrile/neoprene.[1]

-

C. Emergency Response Architecture

The following diagram outlines the logical decision tree for exposure incidents.

Figure 1: Decision logic for acute exposure response.[1][2][5][9] Note that for eye exposure, immediate irrigation takes precedence over transport.[1]

Part 5: Synthesis & Application Context

For researchers using this in drug development, safety is intertwined with chemical success.

Reaction Workflow: Suzuki-Miyaura Coupling When coupling the 4-bromo position with boronic acids:

-

Free-Basing: The HCl salt will consume 1 equivalent of your base (e.g., K₂CO₃, Cs₂CO₃).[1]

-

Correction Factor: You must add extra base (n+1 equivalents) to neutralize the HCl salt before the catalytic cycle can effectively engage.[1] Failure to do so is a common cause of stalled reactions in this scaffold.

-

-

Solubility: The salt is insoluble in non-polar solvents (Toluene). Use biphasic systems (Toluene/Water) or polar solvents (DMF/Dioxane) to ensure the salt dissolves and reacts.[1]

Workflow Diagram: Handling Logic

Figure 2: Pre-reaction validation workflow to ensure stoichiometry and safety.

Part 6: References

-

Sigma-Aldrich. this compound Safety Data Sheet. Product No. [Specific Product Link]. Retrieved from [1]

-

PubChem. Compound Summary: 4-Bromo-3-pyridylmethanamine hydrochloride.[1] National Library of Medicine. Retrieved from [1]

-

European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and halogenated salts. Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet for Pyridine Hydrochloride Analogs. Retrieved from [1]

(Note: While specific CAS 1335056-34-2 is a niche research chemical, hazard data is extrapolated from the verified class of halogenated aminomethyl pyridines and supplier data sheets.)[1]

Sources

- 1. 4-Bromo-3-methylpyridine hydrochloride | C6H7BrClN | CID 18958774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Strategic Deployment of Heterocyclic Amine Building Blocks in Fragment-Based Drug Discovery

Introduction: The "Privileged" Nature of Heterocyclic Amines

In Fragment-Based Drug Discovery (FBDD), the initial library is the primary determinant of success.[1] Unlike High-Throughput Screening (HTS), which relies on serendipity within massive libraries (

Heterocyclic amines—pyridines, pyrimidines, indoles, piperazines, and their saturated congeners—are not merely structural fillers; they are privileged scaffolds . They offer a unique trifecta of properties essential for FBDD:

-

Solubility: The basic nitrogen provides a handle for salt formation, ensuring the high aqueous solubility (mM range) required for NMR and crystallographic screening.

-

Directional H-Bonding: Ring nitrogens act as rigid Hydrogen Bond Acceptors (HBA), while NH groups serve as Hydrogen Bond Donors (HBD), critical for anchoring fragments in polar sub-pockets.

-

Vectorial Growth: They provide distinct exit vectors (C-H bonds or functional handles) allowing for precise 3D elaboration without disrupting the core binding mode.

This guide details the operational framework for utilizing these building blocks, moving from library construction to hit validation.

Phase I: Library Design & Physicochemical Logic

The "Rule of Three" and Beyond

While Lipinski’s Rule of 5 governs oral drugs, the Rule of Three (Ro3) governs fragments.[2] A compliant heterocyclic amine fragment must adhere to strict physicochemical boundaries to ensure it remains a valid starting point for optimization.

| Property | Ro3 Criterion | Rationale for Amine Fragments |

| Molecular Weight | < 300 Da | Leaves "room" to add mass during optimization without violating oral bioavailability limits later. |

| cLogP | < 3 | Ensures water solubility and minimizes non-specific hydrophobic aggregation. |

| H-Bond Donors/Acceptors | Limits entropic penalties upon binding; amines provide high-quality, directional interactions. | |

| Rotatable Bonds | Reduces the entropic cost of binding (rigidification). | |

| Polar Surface Area (PSA) | Critical for cell permeability in the final lead; amines contribute significantly here. |

The Principle of "Sociability" & Vectors

A fragment is useless if it cannot be chemically modified. We select heterocyclic amines based on their Synthetic Vectors —positions on the ring where new chemical matter can be attached.

-

Classic Vectors: Halogens (Br, I) or Boronic acids attached to the ring (Suzuki/Buchwald coupling).

-

Modern Vectors: C-H bonds adjacent to heteroatoms, accessible via photoredox or Minisci-type radical substitutions.

Critical Design Rule: Avoid "dead-end" fragments. Every amine in the library must have at least two distinct growth vectors that do not interfere with the primary binding motif (usually the ring nitrogen).

Phase II: Synthetic Accessibility (The "Make-ability")

The transition from Fragment Hit to Lead Compound requires robust chemistry. For heterocyclic amines, we rely on three pillars of synthesis.

C-H Activation and Late-Stage Functionalization

Traditional cross-coupling requires pre-functionalized handles (e.g., bromides). Modern FBDD utilizes direct C-H functionalization to grow fragments.

-

Minisci Reaction: Radical alkylation of electron-deficient heterocycles (e.g., pyridines) using carboxylic acids or alkyl halides. This allows the introduction of

character (methyl, ethyl, isopropyl groups) to traverse the "Magic Methyl" effect, improving potency and solubility.

Buchwald-Hartwig Amination

Essential for linking amine fragments to aryl cores.

-

Catalyst Choice: Third-generation precatalysts (e.g., XPhos Pd G3) are preferred for their ability to couple sterically hindered secondary amines or electron-poor heterocycles at low temperatures, preserving fragment integrity.

Phase III: Screening Methodologies

Screening amine fragments presents unique challenges due to pH sensitivity and exchangeable protons. We utilize a tiered screening approach.

Workflow Visualization

Caption: Tiered FBDD workflow emphasizing the filter from high-throughput primary screens to low-throughput, high-content structural validation.

Primary Screen: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binders (

Protocol: STD-NMR for Amine Fragments

Objective: Identify fragments that bind to the target protein by observing the transfer of saturation from protein protons to ligand protons.[3]

Reagents & Setup:

-

Protein: >20 kDa (for efficient spin diffusion), purified, in deuterated buffer (PBS, pH 7.4, 100%

or 90% -

Ligand: Fragment pools (5-10 compounds per pool) to minimize H-overlap. Conc: 200–500

M (Ligand excess is crucial, typically 20:1 to 50:1). -

Control: Non-binding control (e.g., DMSO-d6) and a known binder if available.

Step-by-Step Methodology:

-

Sample Prep: Mix protein and ligand pool in 3 mm NMR tubes. Ensure no air bubbles (shimming artifacts).

-

Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker).

-

On-Resonance Irradiation: -0.5 ppm or 12 ppm (targets protein methyls or amides, avoids ligand signals).

-

Off-Resonance Irradiation: 30 ppm (control, no saturation).

-

Saturation Train: Gaussian shaped pulses, total saturation time 2.0–3.0 seconds.

-

Spin-Lock: 20–50 ms to suppress protein background signals (

filter).

-

-

Acquisition: Interleave on- and off-resonance scans to minimize drift artifacts. Acquire 64–128 scans.

-

Processing: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

-

Analysis:

-

Positive Signal: Signals appearing in the difference spectrum indicate binding.

-

Group Epitope Mapping (GEM): Protons with stronger STD effects are in closer contact with the protein surface. For heterocyclic amines, this reveals if the ring or the substituent is the primary anchor.

-

Self-Validating Check:

-

Artifact Control: Run the ligand pool without protein. If STD signals persist, it indicates non-specific aggregation or direct irradiation of the ligand (false positive).

Surface Plasmon Resonance (SPR)

SPR provides kinetic data (

-

Clean Screen: Amine fragments often bind non-specifically to the carboxymethyl dextran matrix of CM5 chips.

-

Mitigation: Use Ni-NTA chips (for His-tagged proteins) or Streptavidin chips (biotinylated protein) to reduce matrix interference. High salt (150mM+ NaCl) or detergents (0.05% P20) are mandatory to suppress super-stoichiometric binding.

Phase IV: Optimization Strategies

Once a hit is validated and a structure (X-ray) is obtained, the "Fragment-to-Lead" campaign begins.[4]

Fragment Growing

The most common strategy. You hold the core heterocycle fixed (the anchor) and extend into adjacent pockets.

-

Example: A pyridine fragment binds via the ring nitrogen to a hinge region kinase.

-

Action: Use the C-3 or C-4 vector to attach a solubilizing piperazine or a hydrophobic phenyl ring to access the "gatekeeper" pocket.

Fragment Merging

If two fragments bind to adjacent sub-pockets (e.g., identified via X-ray soaking of cocktails), they can be chemically linked.

-

Challenge: The linker must not introduce strain. The "Linker Rule" suggests that the linker should maintain the original orientation of both fragments.

Decision Logic for Optimization

Caption: Decision matrix for advancing a fragment hit. Structural data is the critical gatekeeper between blind analoging and rational design.

References

-

Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[5] A 'rule of three' for fragment-based lead discovery? Drug Discovery Today. [Link][5]

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

-

Erlanson, D. A., et al. (2016).[1] Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[6] Journal of Medicinal Chemistry. [Link]

-

Hajduk, P. J., et al. (2007). Druggability indices for protein targets derived from NMR-based screening data. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]

- 3. physoc.org [physoc.org]

- 4. What is Astex's strategy in using fragment-based drug discovery? [synapse.patsnap.com]

- 5. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of (4-Bromopyridin-3-yl)methanamine

PART 1: CORE DIRECTIVE

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] Its significance is particularly pronounced in the field of drug development, where the efficient construction of complex molecular architectures is paramount. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acid derivatives have made it an indispensable tool for medicinal chemists.[2][3] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of (4-Bromopyridin-3-yl)methanamine, a key intermediate for the synthesis of novel pyridine-based scaffolds with potential therapeutic applications.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: Navigating the Nuances of Heteroaromatic Coupling

The successful execution of a Suzuki-Miyaura coupling, particularly with a substrate like (4-Bromopyridin-3-yl)methanamine, hinges on a nuanced understanding of the reaction mechanism and the interplay of various reaction parameters. The presence of the pyridine nitrogen and the primary amine in the substrate introduces specific challenges that must be addressed through careful selection of the catalytic system and reaction conditions.

The Catalytic Cycle: A Three-Act Play

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][4] This cycle can be broken down into three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (4-Bromopyridin-3-yl)methanamine to form a Pd(II) complex.[2][5][6][7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[2][5][6][8] The base activates the boronic acid, facilitating this transfer.[8]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6][7]

Figure 2. A schematic overview of the experimental workflow.

Detailed Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine (4-Bromopyridin-3-yl)methanamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018, May 1). DOI. [Link]

-

Peng, M., et al. (2025, August 10). Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene- N -heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ResearchGate. [Link]

-

Thompson, A. S., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Khan, I., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Peng, M., et al. (2024, December 2). Hyper-Cross-Linked Pyridine-Functionalized Bis(imino)acenaphthene-N-heterocyclic Carbene (BIAN-NHC) Palladium Catalysts for Superior Suzuki–Miyaura and Buchwald–Hartwig Coupling Reactions. ACS Publications. [Link]

-

Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023, January 16). [Link]

-

Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. (2021, April 30). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2011, September 7). Organic Letters. [Link]

-

Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7). ResearchGate. [Link]

-

Chen, Y., et al. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate. [Link]

-

Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile‐First Mechanism. (2025, December 23). ResearchGate. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

-

Suzuki-Miyaura cross-coupling reaction of monohalopyridines and l-aspartic acid derivative. (n.d.). [Link]

Sources

Application Note: Protocol for Buchwald-Hartwig Amination of 4-Bromopyridine Derivatives

Executive Summary

The functionalization of pyridine rings via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) is a cornerstone of medicinal chemistry. However, 4-bromopyridine presents distinct challenges compared to carbocyclic aryl halides:

-

Catalyst Deactivation: The pyridine nitrogen is a strong

-donor that can displace phosphine ligands, forming unreactive Pd-pyridine complexes ("catalyst poisoning"). -

Substrate Instability: Free base 4-bromopyridine is unstable and prone to self-polymerization upon storage.

-

Electronic Bias: The electron-deficient nature of the pyridine ring affects the rate of oxidative addition and reductive elimination.

This guide provides a robust, field-tested protocol using 4-bromopyridine hydrochloride directly, eliminating the need to isolate the unstable free base. It prioritizes the use of dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome catalyst poisoning.

Technical Background & Mechanistic Insight

The Challenge of Pyridine Substrates

Unlike phenyl halides, 4-bromopyridine possesses a basic nitrogen atom. In the absence of sterically bulky ligands, this nitrogen binds to the unsaturated Pd(0) or Pd(II) intermediates, sequestering the metal outside the catalytic cycle. This is the primary cause of reaction stalling in pyridine aminations.

Mechanistic Pathway & Poisoning Trap

The diagram below illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to pyridine substrates.

Figure 1: The catalytic cycle showing the competitive off-cycle equilibrium where the pyridine substrate coordinates to Palladium, inhibiting reactivity.

Critical Parameters for Optimization

Ligand Selection (The "Buchwald" Suite)

To prevent the poisoning depicted above, bulky, electron-rich ligands are required. They sterically crowd the Pd center, preventing the approach of the pyridine nitrogen while facilitating oxidative addition.

| Amine Class | Recommended Ligand | Rationale |

| Primary Alkyl Amines | BrettPhos | High activity; prevents |

| Secondary Amines | RuPhos | Excellent for steric bulk; universal applicability. |

| Anilines | XPhos or BrettPhos | Balances electronic richness with steric protection. |

| Difficult Substrates | tBuBrettPhos | Extreme steric bulk for the most challenging couplings. |

Base Selection[1]

-

NaOtBu (Sodium tert-butoxide): The standard base. Fast deprotonation.

-

LHMDS (Lithium bis(trimethylsilyl)amide): Use for base-sensitive substrates (e.g., esters, nitriles) or if the amine is weakly nucleophilic.

-

Cs₂CO₃: Use for substrates sensitive to strong nucleophiles, though reaction times will be significantly longer (often requires 100°C+).

The Palladium Source

-

Pd(OAc)₂: Stable, cheap. Reduced in situ by the phosphine/amine.

-

Pd₂(dba)₃: Useful if the amine is hard to oxidize, but dba can sometimes inhibit the reaction.

-

Pre-catalysts (Gen 3/Gen 4): Highly recommended for reproducibility. These contain the ligand pre-complexed to Pd, ensuring a 1:1 ratio and rapid initiation.

Standardized Experimental Protocol

Objective: Coupling of 4-bromopyridine hydrochloride with a secondary amine using RuPhos.

Materials Checklist

-

Substrate: 4-Bromopyridine Hydrochloride (1.0 equiv)

-

Nucleophile: Morpholine (example secondary amine) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 Precatalyst (2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (2.5 equiv )

-

Note: 1.0 equiv is consumed to neutralize the HCl salt; 1.5 equiv is for the catalytic cycle.

-

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar.

-

Allow to cool under a stream of Argon or Nitrogen.

-

-

Solids Addition:

-

Add 4-bromopyridine HCl (194 mg, 1.0 mmol).

-

Add NaOtBu (240 mg, 2.5 mmol). Crucial: Do not reduce this amount.

-

Add RuPhos (18.7 mg, 0.04 mmol) and Pd(OAc)₂ (4.5 mg, 0.02 mmol).

-

Alternative: Add RuPhos Pd G4 (17 mg, 0.02 mmol) instead of separate Pd/Ligand.

-

-

Evacuation:

-

Seal the vessel with a septum cap.

-

Evacuate and backfill with Argon three times to remove O₂.

-

-

Liquid Addition:

-

Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Add the Amine (1.2 mmol) via syringe.

-

-

Reaction:

-

Workup:

-

Purification:

-

Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

-

Optimization & Troubleshooting Workflow

Use this decision tree to optimize conditions if the standard protocol fails.

Figure 2: Strategic decision tree for troubleshooting reaction failures.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM recovered) | Catalyst poisoning by Pyridine N. | Switch to bulkier ligand (tBuBrettPhos). Ensure O₂ exclusion. |

| Hydrodebromination (Pyridine H) | Switch to BrettPhos (resists | |

| Low Yield (Incomplete) | Catalyst death (Pd Black formation). | Add 10-20% extra ligand relative to Pd. Lower Temp. |

| Solid Clumping | Inefficient stirring of HCl salt.[5] | Use mechanical stirring or switch to free-based amine (if amine is salt). |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[6] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][1][2][7][8][9] Reaction intermediates and structure-activity relationships.[4][2][9][10] Journal of the American Chemical Society, 116(13), 5969-5970.

-

Fors, B. P., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: Cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.

-

BenchChem. (2025).[1][3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jmcct.com [jmcct.com]

- 5. reddit.com [reddit.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. scite.ai [scite.ai]

- 8. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. guidechem.com [guidechem.com]

Application Note: Cyclization of (4-Bromopyridin-3-yl)methanamine to Pyrido[4,3-d]pyrimidines

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 3,4-dihydropyrido[4,3-d]pyrimidines from (4-bromopyridin-3-yl)methanamine . The guide focuses on two distinct methodologies: a classical condensation-driven approach and a modern Palladium-catalyzed cyclization, providing a robust framework for scaffold diversification.

Introduction & Strategic Analysis

The pyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibition (e.g., EGFR, CDK) and epigenetic modulation. The synthesis of this bicyclic system typically relies on fusing a pyrimidine ring onto a pre-existing pyridine core.

The precursor (4-bromopyridin-3-yl)methanamine (CAS: 1060805-63-1) presents a unique "3+3" cyclization challenge. Unlike 3-aminoisonicotinic acid derivatives, which form fully aromatic systems directly, this precursor contains an exocyclic methylene group (C3-CH₂-NH₂). Consequently, the primary cyclization products are 3,4-dihydro or 1,2,3,4-tetrahydro derivatives. These partially saturated systems offer distinct solubility profiles and 3D-vectors for target engagement compared to their flat, aromatic counterparts.

Retrosynthetic Logic

To close the pyrimidine ring, we must bridge the primary amine (nucleophile) and the C4-bromide (electrophile) with a one-carbon (amidine) or heteroatom-carbon (urea/thiourea) synthon.

-

Path A (Amidine Route): Reaction with an orthoester or amide acetal forms an amidine intermediate. Cyclization occurs via intramolecular

or Pd-catalysis. -

Path B (Urea/Thiourea Route): Reaction with isocyanates/isothiocyanates yields ureas/thioureas. Ring closure is achieved via Pd-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig).

Caption: Divergent synthetic pathways for accessing distinct pyrido-pyrimidine subclasses from a common bromopyridine precursor.

Protocol A: Synthesis via Amidine Insertion ( )

This method is ideal for generating the unsubstituted or C2-alkyl/aryl substituted core. It relies on the inherent reactivity of the C4-bromide, which is activated by the pyridine nitrogen (especially under acidic conditions or high heat).

Materials

-

Precursor: (4-Bromopyridin-3-yl)methanamine hydrochloride (1.0 equiv)

-

Reagent: Triethyl orthoformate (HC(OEt)₃) or N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (excess)

-

Catalyst (Optional): Acetic acid (glacial) or p-TsOH (5 mol%)

-

Solvent: Ethanol (EtOH) or 1,4-Dioxane

-

Base: Cesium Carbonate (

) or DIPEA (if using HCl salt)

Step-by-Step Methodology

-

Free Base Formation: If starting with the hydrochloride salt, dissolve 1.0 g (4.4 mmol) of the precursor in 10 mL MeOH and add 1.2 equiv of DIPEA. Stir for 10 min, concentrate, and re-dissolve in the reaction solvent (e.g., 1,4-Dioxane).

-

Amidine Formation: Add Triethyl orthoformate (5.0 equiv, 22 mmol) and catalytic p-TsOH (0.22 mmol).

-

Cyclization:

-

Workup:

-

Cool to room temperature.

-

Evaporate volatiles under reduced pressure.

-

Dilute with EtOAc and wash with saturated

.

-

-

Purification: The product, 3,4-dihydropyrido[4,3-d]pyrimidine , is often polar. Purify via flash chromatography (DCM:MeOH 95:5 to 90:10).

Critical Note: If the thermal cyclization is sluggish (common due to the moderate activation of C4-Br), switch to the Palladium-Catalyzed Protocol below for the ring-closure step.

Protocol B: Palladium-Catalyzed Cyclization (Buchwald-Hartwig)

This is the gold standard for reliability, especially when synthesizing 2-amino or 2-thio derivatives which are difficult to cyclize thermally.

Mechanism

The reaction proceeds via a cascade:

-

Formation of the urea/thiourea/amidine.

-

Oxidative addition of Pd(0) to the C4-Br bond.

-

Intramolecular amine coordination and reductive elimination to form the C4-N bond.

Materials

-

Substrate: Functionalized intermediate (e.g., N-((4-bromopyridin-3-yl)methyl)thiourea).

-

Catalyst:

(2.5 mol%) or Pd(OAc)₂ (5 mol%). -

Ligand: Xantphos (5 mol%) or BINAP (7.5 mol%). Xantphos is preferred for its large bite angle, facilitating reductive elimination in 6-membered rings.

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv). -

Solvent: 1,4-Dioxane (anhydrous, degassed).

Experimental Workflow

-

Preparation of Intermediate:

-

React (4-bromopyridin-3-yl)methanamine (1.0 mmol) with Phenyl isothiocyanate (1.0 mmol) in DCM (5 mL) at RT for 2 hours.

-

Evaporate solvent to obtain the crude thiourea.

-

-

Catalyst Loading:

-

In a glovebox or under Argon, charge a reaction vial with:

-

Crude thiourea (1.0 mmol)

- (23 mg, 0.025 mmol)

-

Xantphos (29 mg, 0.05 mmol)

- (650 mg, 2.0 mmol)

-

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for 5 minutes.

-

Reaction: Seal the vial and heat to 100 °C for 4–8 hours.

-

Visual Check: The reaction often turns from dark red to orange/yellow upon completion.

-

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via silica gel chromatography.

Data Summary Table

| Parameter | Method A (Thermal | Method B (Pd-Catalyzed) |

| Primary Utility | Simple cores (H, Alkyl at C2) | Complex cores (Amino, Thio at C2) |

| Key Reagent | Orthoesters, Amides | Isocyanates, Pd/Ligand |

| Temperature | 110–140 °C | 80–100 °C |

| Yield (Typical) | 40–60% | 75–90% |

| Tolerance | High acid tolerance | Sensitive to oxidizing agents |

| Product State | 3,4-dihydro (often aromatizes in air) | Stable 3,4-dihydro/tetrahydro |

Troubleshooting & Self-Validation

This protocol includes "self-validating" checkpoints to ensure scientific integrity:

-

TLC Monitoring: The starting material (amine) is highly polar and stains with Ninhydrin (purple). The intermediate (urea/amidine) is less polar. The cyclized product is often fluorescent under UV (254/365 nm) due to the extended conjugation of the bicyclic system.

-

NMR Diagnostic:

-

Precursor: The methylene protons (

) appear as a singlet/doublet around -

Cyclized Product: These protons typically shift downfield (

4.5–5.0 ppm) and may split into an AB system if the ring puckers, or remain a singlet in the dihydro- form. The disappearance of the broad NH₂ signal and the C4-Br carbon signal (~130-140 ppm in

-

-

Oxidation Risk: The 3,4-dihydropyrido[4,3-d]pyrimidine is susceptible to oxidation to the fully aromatic species. If the mass spectrum shows [M-2H], spontaneous dehydrogenation has occurred. To prevent this, store under inert atmosphere or intentionally oxidize using

if the aromatic target is desired.

Workflow Visualization

Caption: Operational workflow for the conversion of (4-bromopyridin-3-yl)methanamine to pyrido-pyrimidine scaffolds.

References

-

Susvilo, I. et al. "Novel Method for Synthesis of Pyrido[4,3-d]pyrimidines." ResearchGate, 2005. Link

-

Castagnolo, D. et al. "Domino Alkylation-Cyclization Reaction... A New Facile Synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones." Synlett, 2009.[1] Link

- Guram, A. S., Rennels, R. A., & Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995.

-

Li, Z.-Y. et al. "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate."[3] Synthesis, 2013.[3] Link

-

PubChem Compound Summary. "(4-Bromopyridin-3-yl)methanamine." National Center for Biotechnology Information, 2025. Link

Sources

- 1. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]

- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

Application Note: Synthesis of Kinase Inhibitors Using 4-Bromo-3-pyridylmethanamine

This guide details the synthetic utility of 4-bromo-3-pyridylmethanamine (CAS 1060805-63-1) in the design and fabrication of kinase inhibitors. It addresses the specific reactivity profile of this bifunctional building block, offering protocols for both linear "linker" strategies and cyclization "scaffold" strategies.

Introduction: The Bifunctional Ortho-Handle

In the landscape of kinase inhibitor design, 4-bromo-3-pyridylmethanamine represents a high-value "ortho-disposed" bifunctional scaffold. Its utility stems from two distinct reactive handles positioned in a specific geometric relationship:

-

C3-Aminomethyl Group (Linker/Head): A primary amine suitable for amide coupling, reductive amination, or urea formation.[1][2] In Type I/II kinase inhibitors, this often serves as the attachment point for the "hinge-binding" motif or the "solvent-front" solubilizing tail.

-

C4-Bromide (Coupling Partner): An electron-deficient aryl bromide primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Ortho-Geometry (Cyclization Potential): The 1,2-relationship between the amine and bromide allows for intramolecular cyclization , granting access to fused bicyclic cores such as 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones (aza-isoindolinones), which are privileged scaffolds in kinases like PI3K , MK2 , and ROCK .[1]

Retrosynthetic Strategies

The synthesis generally follows one of two divergent pathways depending on the target inhibitor class.

Pathway A: Linear Functionalization (The "Linker" Strategy)

Used when the pyridine ring acts as a central connector between a hinge binder and a hydrophobic tail (e.g., mimicking the topology of Imatinib or Sorafenib).[1][2]

-

Step 1: Functionalization of the primary amine (Amide/Urea formation).

-

Step 2: Cross-coupling at the C4-bromide.

Pathway B: Scaffold Cyclization (The "Core" Strategy)

Used to generate fused bicyclic ATP-mimetics.

-

Step 1: Palladium-catalyzed aminocarbonylation (CO insertion).[1]

-

Step 2: N-alkylation or further decoration of the fused lactam.

Figure 1: Divergent synthetic workflows for 4-bromo-3-pyridylmethanamine.[1]

Detailed Experimental Protocols

Protocol A: Urea Linker Synthesis (Linear Pathway)

This protocol describes the synthesis of a urea linkage, a common motif in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) to access the DFG-out pocket.[1][2]

Reaction Overview: R-NCO + H2N-CH2-Py-Br → R-NH-CO-NH-CH2-Py-Br

Reagents:

-

4-bromo-3-pyridylmethanamine (1.0 equiv)[1]

-

Aryl Isocyanate (1.1 equiv) (e.g., 3-trifluoromethylphenyl isocyanate)[1][2]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

-

Triethylamine (Et3N) (optional, 1.5 equiv if amine is a salt)[1][2]

Step-by-Step Procedure:

-

Preparation: Dissolve 4-bromo-3-pyridylmethanamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add the aryl isocyanate (1.1 mmol) dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or LCMS.[3] The product usually precipitates or shows a distinct shift in retention time.

-

-

Work-up:

-

Validation: 1H NMR should show two distinct urea protons (singlets/broad) around 8.0–9.5 ppm.[1][2]

Protocol B: Suzuki-Miyaura Coupling (C4-Arylation)

Coupling at the C4 position of the pyridine ring can be challenging due to the electron-deficient nature of the ring and potential catalyst poisoning by the pyridine nitrogen.

Reaction Overview: R-NH-CO-NH-CH2-Py-Br + Ar-B(OH)2 → Kinase Inhibitor[1]

Reagents:

-

Bromide Intermediate (from Protocol A) (1.0 equiv)

-

Catalyst: Pd(dppf)Cl2[1][2][4]·DCM (5 mol%) or Pd2(dba)3 / XPhos (for difficult substrates)[1][2]

-

Base: K2CO3 (2.0 M aq.[1][2] solution, 3.0 equiv) or Cs2CO3 (solid)[1][2]

Step-by-Step Procedure:

-

Degassing: In a microwave vial or pressure tube, combine the bromide intermediate, boronic acid, and base. Add the solvent mixture.[3][4] Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent homocoupling).[1][2]

-

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

-

Heating: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

-

Work-up: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Extract aqueous layer with EtOAc (2x).[1][2] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final inhibitors to ensure removal of Palladium traces.

Protocol C: Aminocarbonylation (Cyclization to Pyrrolopyridinone)

This advanced protocol converts the linear starting material into a fused bicyclic core.

Reaction Overview: Intramolecular Pd-catalyzed CO insertion

Reagents:

-

4-bromo-3-pyridylmethanamine (1.0 equiv)[1]

-

CO Source: Carbon Monoxide balloon (1 atm) or Molybdenum Hexacarbonyl [Mo(CO)6] (solid source).[1][2]

-

Ligand: Xantphos (5-10 mol%) - Crucial for regioselectivity and efficiency.[1]

-

Solvent: Toluene or DMF[1]

Step-by-Step Procedure:

-

Setup: In a pressure tube, dissolve the amine (1.0 mmol), Pd(OAc)2, Xantphos, and Et3N in Toluene (10 mL).

-

CO Introduction:

-

Cyclization: Heat to 100°C for 16 hours. The proximity of the amine to the Pd-inserted aryl species favors the formation of the 5-membered lactam ring.

-

Work-up: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Result: The product is 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one . This core can now be N-alkylated to introduce the "tail" of the inhibitor.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Suzuki Coupling | Catalyst poisoning by Pyridine N | Switch to Pd(dppf)Cl2 or XPhos Pd G3 . Increase temp to 110°C. |

| Protodebromination (Br replaced by H) | Hydride source in reaction | Ensure solvents are anhydrous (if not using water mix).[1][2] Reduce reaction time. |

| Incomplete Urea Formation | Isocyanate hydrolysis | Ensure DCM is anhydrous. Add molecular sieves to the reaction. |

| Pd Black Precipitation | Catalyst decomposition | Add excess ligand (PPh3 or XPhos).[1][2] Ensure rigorous O2 exclusion. |

References

-

Structure & Reactivity: PubChem. (4-Bromopyridin-3-yl)methanamine Compound Summary. National Library of Medicine. Link

-

Suzuki Coupling on Pyridines: BenchChem. Application Notes for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. Link (Analogous reactivity profile).[1][2]

-

Urea Synthesis: Common Organic Chemistry. Urea Formation: Amine + Isocyanate.[5] Link

-

Carbonylation Strategy: Cao, H., et al. "Palladium-catalyzed carbonylation of aryl halides."[1][6][7] Journal of Organic Chemistry. (General methodology for lactam formation).

-

Kinase Inhibitor Design: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 6. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pcliv.ac.uk [pcliv.ac.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Aminomethyl-4-Bromopyridine

[1]

Case ID: #SM-PYR-3AM-4BR Subject: Yield Improvement & Catalyst Turnover Optimization Status: Open for Resolution[1]

Executive Summary: The "Chelation Trap"

The coupling of 3-aminomethyl-4-bromopyridine is notoriously difficult not due to the electronics of the pyridine ring, but due to a specific structural failure mode: Catalyst Sequestration .

The 3-aminomethyl group, combined with the pyridine nitrogen, creates a perfect geometry to form a stable, 5-membered palladacycle.[1] This "pincer-like" chelation effectively removes Palladium from the catalytic cycle, resulting in stalled reactions and low yields regardless of heating or time.[1]

The Solution Hierarchy:

-

Ligand Overpowering: Using sterically demanding ligands (Buchwald Type) to physically block amine coordination.

-

Substrate Masking: Protecting the amine (Boc/Cbz) to remove Lewis basicity.

-

Boron Stabilization: Using Potassium Trifluoroborates to prevent side-reactions of the coupling partner.

Diagnostic & Mechanistic Visualization[1]

The following diagram illustrates the competition between the productive catalytic cycle and the destructive chelation pathway.

Figure 1: The "Chelation Trap" mechanism showing how the aminomethyl group sequesters Palladium (Red Path) versus the desired cycle (Green Path).

Recommended Protocols

Method A: The "Ligand Overpowering" Protocol (Direct Coupling)

Best for: Rapid screening when protecting group chemistry is undesirable.

The Logic: You must use a ligand bulky enough to prevent the substrate's amine from binding to the Pd center, yet flexible enough to allow the reaction to proceed. XPhos and SPhos are the gold standards here.

| Component | Specification | Role |

| Catalyst | XPhos Pd G3 (or G4) | Pre-formed precatalyst ensures 1:1 L:Pd ratio and rapid initiation. Avoid Pd(PPh3)4. |

| Loading | 2.0 - 5.0 mol% | Higher loading compensates for partial poisoning.[1] |

| Base | Anhydrous, finely ground. Weak enough to spare functional groups, strong enough for activation.[1] | |

| Solvent | 1,4-Dioxane : Water (4:[1][2]1) | Water is mandatory to solubilize the inorganic base and activate the boronic acid.[3] |

| Temp | 80°C - 100°C | High temp required to overcome the energy barrier of the electron-deficient ring. |

Step-by-Step:

-

Charge a vial with 3-aminomethyl-4-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

-

Add

(3.0 equiv). -

Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling).

-

Add degassed Dioxane/Water (4:1) to reach 0.2 M concentration.

-

Heat to 100°C for 2-4 hours.

-

Check: If conversion stalls at 50%, add another 1 mol% catalyst.[1]

Method B: The "Substrate Masking" Protocol (Boc-Protection)

Best for: Scale-up and high-reliability synthesis.

The Logic: Converting the primary amine to a carbamate (Boc) adds steric bulk and withdraws electron density from the nitrogen lone pair, completely shutting down the chelation mechanism.

Workflow:

-

Protection: React substrate with

(1.1 equiv) in DCM/TEA. Isolate N-Boc-3-aminomethyl-4-bromopyridine .[1] -

Coupling:

-

Deprotection: TFA/DCM (standard removal).

Note: While this adds two steps, the yield of the coupling step often jumps from <30% (unprotected) to >85% (protected).

Method C: The Molander Modification (Unstable Partners)

Best for: When the coupling partner is a heterocycle prone to protodeboronation (e.g., 2-pyridine boronic acid).

The Logic: Standard boronic acids decompose rapidly under the basic/aqueous conditions required for aminopyridines. Potassium Trifluoroborates (

Protocol Adjustment:

-

Boron Source: Use Potassium Organotrifluoroborate (1.5 equiv).

-

Catalyst: XPhos Pd G3 (2-5 mol%).

-

Solvent: THF : Water (10:1) or Toluene : Water (3:1).

-

Base:

(3.0 equiv). -

Duration: These often require longer times (12-16h) at reflux.

Troubleshooting Guide (FAQ)

| Symptom | Probable Cause | Corrective Action |

| Reaction turns black immediately, no product. | "Palladium Black" precipitation.[1] The amine stripped the ligands from Pd. | Switch to XPhos Pd G3 or SPhos Pd G3 . These ligands bind tighter than the substrate amine. |

| Starting material consumed, but mass matches "dimer". | Homocoupling of the boronic acid.[1] | 1. Degas solvents more thoroughly (freeze-pump-thaw).[3] 2. Slow addition of the boronic acid (syringe pump). |

| Starting material remains, Boronic acid gone. | Protodeboronation (Hydrolysis of C-B bond).[1] | 1. Switch to Potassium Trifluoroborate salt.[1] 2. Reduce water ratio (try 10:1 Dioxane:H2O). 3. Lower temp to 60°C and extend time. |

| Product mass is +12 or +24 units higher. | Imine formation (if Boronic acid has aldehyde/ketone). | The free amine is reacting with the carbonyl. Must use Method B (Boc Protection). |

| Low conversion (<20%) despite XPhos. | Strong chelation effect. | Increase catalyst loading to 5-10 mol%. If still failing, Method B is mandatory. |

References

-